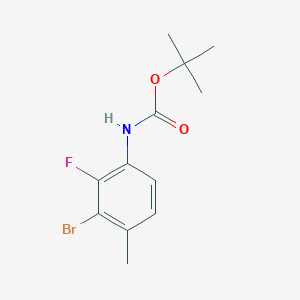
tert-butyl N-(3-bromo-2-fluoro-4-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(3-bromo-2-fluoro-4-methylphenyl)carbamate is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a phenyl ring substituted with bromine, fluorine, and methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-bromo-2-fluoro-4-methylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-fluoro-4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(3-bromo-2-fluoro-4-methylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and amines substituted on the phenyl ring.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions but can include alcohols, ketones, or fully reduced hydrocarbons.
Coupling Reactions: Biaryl compounds are the major products formed.
Applications De Recherche Scientifique
tert-Butyl N-(3-bromo-2-fluoro-4-methylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-(3-bromo-2-fluoro-4-methylphenyl)carbamate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary but often include key proteins or signaling pathways relevant to the biological process under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(3-bromo-2-fluorophenyl)carbamate
- tert-Butyl N-(4-bromophenyl)carbamate
- 4-Bromo-2-tert-butyl-6-methylphenyl N-(3-(trifluoromethyl)phenyl)carbamate
Uniqueness
tert-Butyl N-(3-bromo-2-fluoro-4-methylphenyl)carbamate is unique due to the specific combination of substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of bromine, fluorine, and methyl groups provides distinct electronic and steric properties that can be leveraged in various chemical and biological applications.
Propriétés
Formule moléculaire |
C12H15BrFNO2 |
|---|---|
Poids moléculaire |
304.15 g/mol |
Nom IUPAC |
tert-butyl N-(3-bromo-2-fluoro-4-methylphenyl)carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-7-5-6-8(10(14)9(7)13)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) |
Clé InChI |
KWVWUZIZCFMVSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)NC(=O)OC(C)(C)C)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B13504277.png)
![11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione](/img/structure/B13504284.png)

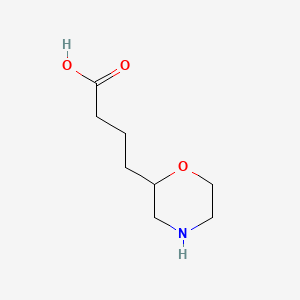
![1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13504295.png)
![7-Chloro-5-methylfuro[2,3-c]pyridine](/img/structure/B13504299.png)

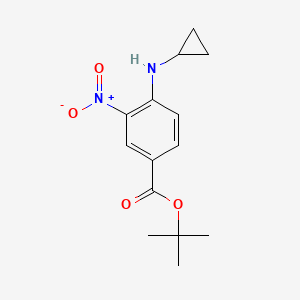
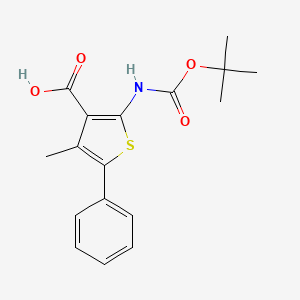
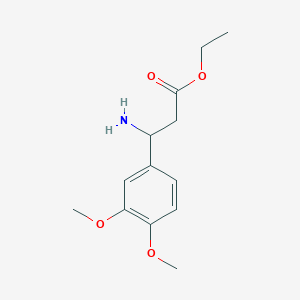
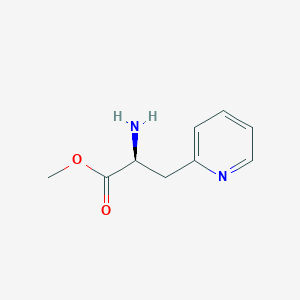
![2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13504351.png)


